Cas no 78641-13-1 (4,6-di-tert-butylpyrimidin-2-amine)
4,6-di-tert-butylpyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-4,6-di(tert-butyl)pyrimidine
- 4,6-di-tert-butylpyrimidin-2-amine
- 2-Pyrimidinamine, 4,6-bis(1,1-dimethylethyl)-
- Z729558252
- F84037
- SCHEMBL18007575
- 4,6-ditert-butylpyrimidin-2-amine
- AKOS010265993
- 78641-13-1
- EN300-108841
-
- Inchi: 1S/C12H21N3/c1-11(2,3)8-7-9(12(4,5)6)15-10(13)14-8/h7H,1-6H3,(H2,13,14,15)
- InChI Key: WDGJQAKMBHPTAB-UHFFFAOYSA-N
- SMILES: C1(N)=NC(C(C)(C)C)=CC(C(C)(C)C)=N1
Computed Properties
- Exact Mass: 207.173547683g/mol
- Monoisotopic Mass: 207.173547683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 51.8Ų
4,6-di-tert-butylpyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM391528-1g |
4,6-di-tert-butylpyrimidin-2-amine |
78641-13-1 | 95%+ | 1g |
$380 | 2024-07-23 | |
| Chemenu | CM391528-5g |
4,6-di-tert-butylpyrimidin-2-amine |
78641-13-1 | 95%+ | 5g |
$1137 | 2024-07-23 | |
| Chemenu | CM391528-10g |
4,6-di-tert-butylpyrimidin-2-amine |
78641-13-1 | 95%+ | 10g |
$1686 | 2024-07-23 | |
| TRC | T050110-10mg |
4,6-di-tert-butylpyrimidin-2-amine |
78641-13-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T050110-50mg |
4,6-di-tert-butylpyrimidin-2-amine |
78641-13-1 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | T050110-100mg |
4,6-di-tert-butylpyrimidin-2-amine |
78641-13-1 | 100mg |
$ 230.00 | 2022-06-03 | ||
| Enamine | EN300-108841-0.05g |
4,6-di-tert-butylpyrimidin-2-amine |
78641-13-1 | 95% | 0.05g |
$101.0 | 2023-10-27 | |
| Enamine | EN300-108841-0.1g |
4,6-di-tert-butylpyrimidin-2-amine |
78641-13-1 | 95% | 0.1g |
$152.0 | 2023-10-27 | |
| Enamine | EN300-108841-0.25g |
4,6-di-tert-butylpyrimidin-2-amine |
78641-13-1 | 95% | 0.25g |
$216.0 | 2023-10-27 | |
| Enamine | EN300-108841-0.5g |
4,6-di-tert-butylpyrimidin-2-amine |
78641-13-1 | 95% | 0.5g |
$407.0 | 2023-10-27 |
4,6-di-tert-butylpyrimidin-2-amine Suppliers
4,6-di-tert-butylpyrimidin-2-amine Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4,6-di-tert-butylpyrimidin-2-amine
Professional Introduction to 4,6-di-tert-butylpyrimidin-2-amine (CAS No. 78641-13-1)
4,6-di-tert-butylpyrimidin-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 78641-13-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine, characterized by its pyrimidine core substituted with two tertiary butyl groups at the 4- and 6-positions and an amine functional group at the 2-position, has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry. The strategic placement of bulky tert-butyl groups not only influences the electronic properties and steric environment of the molecule but also opens up avenues for further derivatization, making it a valuable scaffold for designing novel bioactive entities.
The structural motif of 4,6-di-tert-butylpyrimidin-2-amine is reminiscent of many biologically relevant pyrimidine derivatives, which are ubiquitous in nucleic acid components and have been extensively explored as pharmacophores. The presence of the amine group at the 2-position introduces a nucleophilic center that can participate in various chemical transformations, including condensation reactions, Schiff base formations, and metal coordination studies. Furthermore, the electron-donating nature of the tert-butyl groups can modulate the reactivity of the pyrimidine ring, enabling selective functionalization at other positions such as the 3- or 5-hydroxyl sites (if present) or through C-H activation strategies.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways. 4,6-di-tert-butylpyrimidin-2-amine has emerged as a promising candidate in this context due to its ability to mimic certain natural pyrimidine derivatives while introducing modifications that enhance binding affinity or selectivity. For instance, derivatives of this compound have been investigated as potential kinase inhibitors, where the amine group can interact with hinge regions or substrate pockets, while the bulky substituents can occupy hydrophobic clefts. Such structural features are particularly relevant in designing molecules that exhibit high potency against therapeutic targets.
The synthesis of 4,6-di-tert-butylpyrimidin-2-amine typically involves multi-step organic transformations starting from commercially available precursors such as malononitrile or urea derivatives. The introduction of tert-butyl groups often requires protection-deprotection strategies or direct alkylation under controlled conditions to prevent unwanted side reactions. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and microwave-assisted organic synthesis (MAOS), have been employed to streamline the process and improve yields. These modern techniques not only enhance efficiency but also allow for greater control over regioselectivity and stereoselectivity, which are crucial for developing high-quality pharmaceutical intermediates.
The pharmacological profile of 4,6-di-tert-butylpyrimidin-2-amine has been extensively studied in both in vitro and in vivo settings. Preliminary investigations suggest that this compound exhibits moderate activity against certain cancer cell lines by interfering with proliferation signaling pathways. The amine group serves as a key pharmacophoric element that can engage with intracellular targets such as protein kinases or transcription factors. Additionally, the tert-butyl substituents may contribute to improved solubility or metabolic stability, factors that are often critical for drug-like properties. Further preclinical studies are warranted to elucidate its mechanism of action and assess its potential as a lead compound for therapeutic development.
From a computational chemistry perspective, 4,6-di-tert-butylpyrimidin-2-amine has been subjected to molecular modeling studies to understand its interactions with biological targets at an atomic level. Quantum mechanical calculations have been performed to predict energy landscapes and transition states for various proposed reaction pathways. These computational approaches not only aid in rationalizing experimental observations but also guide medicinal chemists in optimizing molecular structures for enhanced binding affinity. For instance, virtual screening algorithms have been used to identify potential binding pockets on target proteins where modifications to 4,6-di-tert-butylpyrimidin-2-amine could improve its pharmacological efficacy.
The role of 4,6-di-tert-butylpyrimidin-2-amine extends beyond its direct therapeutic applications; it also serves as a valuable building block for synthesizing more complex derivatives with tailored properties. By introducing additional functional groups or altering substitution patterns at different positions on the pyrimidine ring, chemists can generate libraries of compounds for high-throughput screening (HTS) campaigns. Such libraries are instrumental in identifying novel drug candidates with improved pharmacokinetic profiles or reduced toxicity profiles compared to parent compounds like 4,6-di-tert-butylpyrimidin-2-am ine itself.
In conclusion,4 ,6 -di -tert -but ylpy rim idin -2-am ine (CAS No . 78641 -13 -1) represents an intriguing compound with significant potential in pharmaceutical research . Its unique structural features , coupled with its synthetic accessibility , make it an attractive scaffold for designing bioactive molecules targeting various diseases . Ongoing studies continue to uncover new applications and derivatives , underscoring its importance as both an intermediate and a lead compound . As research progresses , it is anticipated that further optimization will yield compounds with enhanced therapeutic efficacy , paving the way for future clinical developments .
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